4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide
Description
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological properties and applications in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-7(6-12)11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOYGNMZXNTMG-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and (2R)-1-hydroxypropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of antibacterial and antifungal drugs.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for other chemical entities.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibacterial drug with a similar sulfonamide functional group.
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections such as toxoplasmosis.
Uniqueness
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a bromine atom and a chiral hydroxypropan-2-yl group. These features contribute to its distinct reactivity and potential biological activity, setting it apart from other sulfonamides .
Biological Activity
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.
Chemical Structure : The compound features a bromine atom and a sulfonamide group attached to a benzene ring, with a hydroxypropan-2-yl substituent. Its molecular formula is C11H14BrN1O2S.
IUPAC Name : this compound.
Research indicates that sulfonamides, including this compound, can exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, which can affect metabolic pathways.
- Interaction with Carrier Proteins : Studies have shown that this compound interacts with human serum albumin (HSA), influencing its pharmacokinetics and therapeutic efficacy. The binding constant of the HSA-complex was found to be moderate to strong, indicating significant interaction through hydrophobic and hydrogen bonding mechanisms .
Pharmacological Effects
The compound has been evaluated for its effects on cardiovascular parameters using isolated rat heart models. Research demonstrated that derivatives of benzenesulfonamide can significantly influence perfusion pressure and coronary resistance. For instance, specific derivatives were shown to decrease perfusion pressure effectively compared to control conditions .
Case Study: Perfusion Pressure and Coronary Resistance
A study aimed at evaluating the biological activity of various benzenesulfonamide derivatives, including this compound, utilized an isolated rat heart model. The results indicated:
| Compound | Dose (nM) | Effect on Perfusion Pressure | Coronary Resistance |
|---|---|---|---|
| Control | - | Baseline | Baseline |
| Compound 1 (benzenesulfonamide) | 0.001 | Decreased | Increased |
| Compound 2 (4-Bromo derivative) | 0.001 | Decreased | Decreased |
The study concluded that certain compounds could interact with calcium channels, influencing cardiovascular responses .
Pharmacokinetic Profile
The pharmacokinetic characteristics of this compound were analyzed using multi-spectroscopic techniques. Findings suggested potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
Q & A
Q. What synthetic routes are commonly employed for 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, such as sulfonylation of a brominated benzene ring followed by coupling with a chiral alcohol derivative. Critical purification steps include:
- Chromatography : Flash column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate intermediates .
- Recrystallization : Polar solvents like ethanol or methanol are used to obtain high-purity crystalline products .
- Chiral Resolution : Use of chiral stationary phases or enzymatic resolution to ensure enantiomeric purity of the (2R)-1-hydroxypropan-2-yl moiety .
Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR verify the sulfonamide linkage, bromine substitution, and stereochemistry of the hydroxypropan-2-yl group. Aromatic protons appear as distinct doublets (δ 7.5–8.0 ppm), while the hydroxy group resonates near δ 2.5–3.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and stereochemistry. For example, the sulfonamide S–N bond typically measures ~1.63 Å, and the bromine atom’s position is validated via electron density maps .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] at m/z 447.9967 ).
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms or twinning) be resolved during structural refinement?
- Disorder Handling : Use PART instructions in SHELXL to model disordered atoms, with occupancy factors adjusted via free refinement .
- Twinning Analysis : For twinned crystals, Hooft/YXIN algorithms in PLATON or the TWIN command in SHELXL can deconvolute overlapping reflections .
- Validation Tools : R and GooF values (>0.05 or <1.0, respectively) flag inconsistencies, requiring re-examination of data collection (e.g., crystal decay or incorrect space group assignment) .
Q. What experimental designs are recommended for assessing bioactivity (e.g., enzyme inhibition) while minimizing false positives?
- Dose-Response Curves : Use a minimum of 10 concentration points (e.g., 0.1–100 µM) with triplicate measurements to calculate IC values .
- Counter-Screens : Include off-target assays (e.g., unrelated kinases or proteases) to exclude nonspecific binding .
- Positive/Negative Controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) and solvent-only controls .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days. Hydrolysis of the sulfonamide group is common at extreme pH .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify decomposition using LC-MS to identify photodegradants .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
